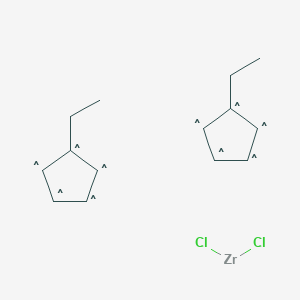
Bis(ethylcyclopentadienyl)zirconium dichloride; 97%, ampouled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)zirconium dichloride is a laboratory chemical . It is used as a catalyst for efficient synthesis of pyrrole and simplifies the purification process economically . It is also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)zirconium dichloride involves the depolymerization of cyclopentadiene under a nitrogen atmosphere. The cyclopentadiene monomers obtained by distillation at 40-42 ℃ are collected in a flask cooled by an ice-water bath for subsequent use .Molecular Structure Analysis
The molecular formula of Bis(ethylcyclopentadienyl)zirconium dichloride is C10H10Cl2Zr . The molecular weight is 292.316 .Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)zirconium dichloride serves as a catalyst in various reactions. It enables efficient synthesis of pyrrole with high yields . It is also used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .Physical And Chemical Properties Analysis
Bis(ethylcyclopentadienyl)zirconium dichloride appears as a pale yellow powder . The exact melting point, boiling point, density, and solubility in water are not specified .Aplicaciones Científicas De Investigación
Polymerization Catalyst
Bis(ethylcyclopentadienyl)zirconium dichloride serves as an effective catalyst precursor in the polymerization of ethene, showcasing considerable differences in catalyst performance and the properties of obtained polyethenes when compared to other catalyst systems. This compound has been utilized in heterogeneous polymerization processes, employing different support materials for cocatalysts, which directly influence the efficiency and characteristics of the polymer products (Schmidt et al., 2001).
Organic Synthesis
In organic synthesis, bis(ethylcyclopentadienyl)zirconium dichloride catalyzes the ring-opening reactions of epoxides with alcohols, leading to the formation of β-alkoxy alcohols with high regio- and stereoselectivity. This highlights its role in facilitating selective organic transformations, thus enabling the synthesis of complex organic compounds with specific configurations (Kantam et al., 2003).
Advanced Materials and Catalysis
The compound is also explored in the synthesis, structural, and chemical characterization of unsaturated group-4 ansa-metallocenes. These investigations provide insights into the development of novel catalysts with enhanced properties for ethylene polymerization, showcasing the potential of bis(ethylcyclopentadienyl)zirconium dichloride in the design of advanced catalytic systems (Hüerländer et al., 2002).
Catalyst for Alkylation and Synthesis of Bis(indolyl)methanes
This compound has shown efficiency in catalyzing alkylation of heteroaromatics with epoxides and the electrophilic substitution reaction of indoles with aldehydes and ketones. These reactions are crucial for the synthesis of 3-alkylated heteroaromatics and bis(indolyl)methanes, respectively, demonstrating the compound's utility in complex organic synthesis processes (Kantam et al., 2004).
Safety and Hazards
Bis(ethylcyclopentadienyl)zirconium dichloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Bis(ethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound. It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds, such as olefins and alkynes .
Mode of Action
Cp2ZrCl2 interacts with its targets by catalyzing their polymerization and cross-linking reactions . It can also catalyze a series of organic synthesis reactions . This compound is particularly useful in the synthesis of high polymer materials and small organic compounds .
Biochemical Pathways
It is known that this compound plays a crucial role in the polymerization of ethylene . It can be used with Ziegler-Natta catalysts to promote the polymerization of ethylene, resulting in high-density polyethylene and other polymers .
Pharmacokinetics
It is known that this compound is soluble in organic solvents such as ether and chlorinated hydrocarbons, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.
Result of Action
The primary result of Cp2ZrCl2’s action is the formation of polymers from unsaturated compounds . It can catalyze the polymerization of ethylene to produce high-density polyethylene . This compound also has a wide range of applications in the synthesis of early-transition-metal complexes and organometallic compounds .
Action Environment
The action of Cp2ZrCl2 is influenced by environmental factors. It is stable at high temperatures but can lose its activity when exposed to air due to oxidation by moisture and oxygen . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents, and should avoid contact with air and moisture to prevent decomposition and corrosion of the container .
Propiedades
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPHVMXUMPVVBZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73364-08-6 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)zirconium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)



